molecular formula C21H16N2O5S B11674787 ethyl 2-({(E)-[2-(furan-2-yl)-5-oxo-1,3-oxazol-4(5H)-ylidene]methyl}amino)-4-phenylthiophene-3-carboxylate

ethyl 2-({(E)-[2-(furan-2-yl)-5-oxo-1,3-oxazol-4(5H)-ylidene]methyl}amino)-4-phenylthiophene-3-carboxylate

Cat. No.: B11674787
M. Wt: 408.4 g/mol
InChI Key: GESIHTMNUGTZPO-SSDVNMTOSA-N
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Description

ETHYL 2-({[(4E)-2-(FURAN-2-YL)-5-OXO-4,5-DIHYDRO-1,3-OXAZOL-4-YLIDENE]METHYL}AMINO)-4-PHENYLTHIOPHENE-3-CARBOXYLATE is a complex organic compound that features a combination of furan, oxazole, and thiophene rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL 2-({[(4E)-2-(FURAN-2-YL)-5-OXO-4,5-DIHYDRO-1,3-OXAZOL-4-YLIDENE]METHYL}AMINO)-4-PHENYLTHIOPHENE-3-CARBOXYLATE typically involves multi-step organic reactions. A common synthetic route includes:

    Formation of the oxazole ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the furan ring: This step often involves the use of furan derivatives and suitable coupling reactions.

    Formation of the thiophene ring: This can be synthesized via palladium-catalyzed cross-coupling reactions.

    Final assembly: The final compound is obtained by coupling the intermediate products under specific conditions, such as using a base like triethylamine in an organic solvent like dichloromethane.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis, and purification techniques like chromatography.

Chemical Reactions Analysis

Types of Reactions

ETHYL 2-({[(4E)-2-(FURAN-2-YL)-5-OXO-4,5-DIHYDRO-1,3-OXAZOL-4-YLIDENE]METHYL}AMINO)-4-PHENYLTHIOPHENE-3-CARBOXYLATE can undergo various types of chemical reactions, including:

    Oxidation: The furan and thiophene rings can be oxidized under specific conditions.

    Reduction: The oxazole ring can be reduced to form different derivatives.

    Substitution: The compound can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.

    Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.

    Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring may yield furan-2,5-dione derivatives.

Scientific Research Applications

ETHYL 2-({[(4E)-2-(FURAN-2-YL)-5-OXO-4,5-DIHYDRO-1,3-OXAZOL-4-YLIDENE]METHYL}AMINO)-4-PHENYLTHIOPHENE-3-CARBOXYLATE has several scientific research applications:

    Medicinal Chemistry: Potential use as a pharmacophore in drug design due to its unique structure.

    Organic Synthesis: Used as an intermediate in the synthesis of more complex molecules.

    Materials Science:

Mechanism of Action

The mechanism of action of ETHYL 2-({[(4E)-2-(FURAN-2-YL)-5-OXO-4,5-DIHYDRO-1,3-OXAZOL-4-YLIDENE]METHYL}AMINO)-4-PHENYLTHIOPHENE-3-CARBOXYLATE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity. The exact pathways and targets would depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • ETHYL 2-({[(4E)-2-(THIOPHEN-2-YL)-5-OXO-4,5-DIHYDRO-1,3-OXAZOL-4-YLIDENE]METHYL}AMINO)-4-PHENYLTHIOPHENE-3-CARBOXYLATE
  • ETHYL 2-({[(4E)-2-(PYRIDIN-2-YL)-5-OXO-4,5-DIHYDRO-1,3-OXAZOL-4-YLIDENE]METHYL}AMINO)-4-PHENYLTHIOPHENE-3-CARBOXYLATE

Uniqueness

The uniqueness of ETHYL 2-({[(4E)-2-(FURAN-2-YL)-5-OXO-4,5-DIHYDRO-1,3-OXAZOL-4-YLIDENE]METHYL}AMINO)-4-PHENYLTHIOPHENE-3-CARBOXYLATE lies in its combination of furan, oxazole, and thiophene rings, which imparts distinct chemical and physical properties. This makes it a valuable compound for various applications in scientific research and industry.

Properties

Molecular Formula

C21H16N2O5S

Molecular Weight

408.4 g/mol

IUPAC Name

ethyl 2-[(E)-[2-(furan-2-yl)-5-hydroxy-1,3-oxazol-4-yl]methylideneamino]-4-phenylthiophene-3-carboxylate

InChI

InChI=1S/C21H16N2O5S/c1-2-26-21(25)17-14(13-7-4-3-5-8-13)12-29-19(17)22-11-15-20(24)28-18(23-15)16-9-6-10-27-16/h3-12,24H,2H2,1H3/b22-11+

InChI Key

GESIHTMNUGTZPO-SSDVNMTOSA-N

Isomeric SMILES

CCOC(=O)C1=C(SC=C1C2=CC=CC=C2)/N=C/C3=C(OC(=N3)C4=CC=CO4)O

Canonical SMILES

CCOC(=O)C1=C(SC=C1C2=CC=CC=C2)N=CC3=C(OC(=N3)C4=CC=CO4)O

Origin of Product

United States

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